(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one
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Overview
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one is a synthetic organic molecule that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(1,3-benzoxazol-2-yl)acetophenone and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced chalcones or alcohol derivatives.
Substitution: Amino or thiol-substituted chalcones.
Scientific Research Applications
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular processes, such as apoptosis and cell cycle regulation, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active molecules, contributing to the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and fluorophenyl group allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2-fluorophenyl)-3-(1,3-benzoxazol-2-yl)prop-2-en-1-one
- (2Z)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one
- (2E)-1-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one
Uniqueness
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: stands out due to the presence of both the benzoxazole ring and the fluorophenyl group, which confer unique biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards specific biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C22H14FNO2 |
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Molecular Weight |
343.3 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H14FNO2/c23-18-11-5-4-10-16(18)14-17(21(25)15-8-2-1-3-9-15)22-24-19-12-6-7-13-20(19)26-22/h1-14H/b17-14+ |
InChI Key |
ALWZVJISZDZCIT-SAPNQHFASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC=C2F)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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